2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine
Description
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C13H15N3/c1-2-5-11(6-3-1)13-9-12-10-14-7-4-8-16(12)15-13/h1-3,5-6,9,14H,4,7-8,10H2 |
InChI Key |
YLTRAMRVBKFUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Base-Dependent Alkylation of Pyrazole Precursors
The foundational step in synthesizing 2-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine involves alkylating ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 2-(chloromethyl)oxirane. This reaction’s regioselectivity and yield are highly sensitive to base selection:
| Base | Solvent | Temperature | Time | Yield (Major Isomer) | Regioselectivity Ratio (2a:3a) |
|---|---|---|---|---|---|
| K₂CO₃ | Neat | 70°C | 16 h | 24% | 100:0 |
| Cs₂CO₃ | Neat | 40°C | 5 h | 30% | 60:40 |
| NaH | DMF | 40°C | 5 h | 50% | 95:5 |
Sodium hydride (NaH) in dimethylformamide (DMF) emerged as optimal, favoring N-alkylation at the pyrazole’s 1-position with 95:5 regioselectivity. This step’s efficiency hinges on suppressing O-alkylation byproducts through solvent polarity modulation.
Oxirane Ring-Opening and Cyclization
Post-alkylation, the intermediate ethyl 1-(oxiran-2-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes amine-mediated ring-opening followed by spontaneous cyclization. Primary amines (e.g., methylamine, benzylamine) facilitate nucleophilic attack at the less hindered oxirane carbon, forming a seven-membered diazepine ring. The reaction proceeds via:
- Nucleophilic Epoxide Opening : Amine attack at the β-carbon of the oxirane, yielding a secondary alcohol intermediate.
- Intramolecular Cyclization : The amine’s free lone pair initiates ring closure, eliminating water to form the tetrahydro-4H-pyrazolo[1,5-a]diazepine scaffold.
This two-step sequence achieves isolated yields of 53–61%, limited primarily by intermediate instability during silica gel chromatography.
Borane-Mediated Reduction of Pyrazolo[1,5-a]Diazepinones
Ketone-to-Methylene Reduction
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepin-4-one serves as a direct precursor to the target compound. Borane-dimethyl sulfide (BH₃·SMe₂) selectively reduces the lactam carbonyl to a methylene group under mild conditions (−10°C to 25°C). The reduction mechanism involves:
- Coordination : BH₃ binds to the carbonyl oxygen, polarizing the C=O bond.
- Hydride Transfer : Sequential hydride delivery forms a borate intermediate.
- Protonolysis : Acidic workup (HCl/MeOH) liberates the reduced product.
This method avoids over-reduction of aromatic rings and preserves the diazepine ring’s integrity, achieving 68–74% yields.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
Reaction Optimization Strategies
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing transition states through dipole interactions. In contrast, nonpolar solvents (toluene, CH₂Cl₂) lead to incomplete conversions (<30%) due to poor intermediate solubility.
Temperature Gradients
Lower temperatures (−10°C to 0°C) during borane reductions minimize side reactions, while higher temperatures (40–50°C) accelerate alkylation steps without compromising selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Selective reduction of the lactam to an amine using borane.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Borane is used for the selective reduction of the lactam.
Substitution: Buchwald and Chan arylations typically involve palladium catalysts and aryl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Activities
The biological activities of 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine are extensive:
- Neuropharmacological effects : Compounds in this class have been identified as positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), which may have implications in treating schizophrenia and other neuropsychiatric disorders. These derivatives show efficacy in preclinical models .
- Anticancer properties : Several derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown GI50 values between 0.01 and 100 μM against a panel of 60 cancer cell lines .
- Antimicrobial activity : The compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that certain derivatives possess noteworthy activity against specific pathogens .
Case Study 1: Neuropharmacological Applications
A study by Conde-Ceide et al. demonstrated that certain derivatives of this compound act as mGluR5 receptor-positive allosteric modulators. These compounds were tested in rodent models and exhibited behavior modification consistent with antipsychotic effects.
Case Study 2: Anticancer Activity
Research conducted on a series of tetrahydro-pyrazolo[1,5-a][1,4]diazepine derivatives revealed potent cytotoxic effects against various cancer cell lines. The study utilized a combination of in vitro assays to assess cell viability and apoptosis induction mechanisms.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Table 2: Bioactivity Comparison
Key Findings:
- Antiviral vs. Anticancer Trade-offs: The 2-phenyl core exhibits moderate RSV inhibition (IC50 ~120 nM), while C5-acylated derivatives (e.g., 3-methylfuran) shift activity toward kinase targets (EGFR/BRAFV600E IC50 ~45 nM) .
- Lack of Stereochemical Dependence: Anti-proliferative activity in ferrocenyl derivatives remains consistent across (R)- and (S)-enantiomers, simplifying synthetic workflows .
Biological Activity
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a bicyclic compound belonging to the class of pyrazolo[1,5-a][1,4]diazepines. Its unique structure comprises a fused pyrazole and diazepine ring with a phenyl group at the 2-position. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C13H15N3
- Molecular Weight : Approximately 215.28 g/mol
- Structural Characteristics : The compound exhibits electrophilic substitution due to the presence of the phenyl group and can participate in nucleophilic reactions through nitrogen atoms in the diazepine ring.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
One of the most notable activities is its role as an inhibitor of receptor tyrosine kinases , particularly ROS1 (c-ros oncogene 1). This suggests its relevance in cancer treatment strategies targeting specific signaling pathways associated with tumor growth and proliferation. Preliminary studies have indicated that this compound may effectively inhibit ROS1 activity, which is crucial for certain types of cancer therapies.
Anxiolytic and Anticonvulsant Effects
In addition to its anticancer properties, this compound has been investigated for its anxiolytic and anticonvulsant effects . These properties suggest potential applications in treating anxiety disorders and seizure disorders.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : Interaction studies have focused on its binding affinity to specific receptors and enzymes. The compound's ability to selectively inhibit ROS1 kinase while potentially modulating GABAergic activity highlights its dual functionality.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Methyl-5H-pyrazolo[3,4-b]quinolin | Contains a quinoline moiety | Potential antitumor activity |
| 3-(2-Methylphenyl)-5H-pyrazolo[3,4-b]quinolin | Substituted at the 3-position | Exhibits neuroprotective effects |
| 2-Methyl-5H-pyrazolo[3,4-b]quinolin | Methyl substitution enhances solubility | Investigated for anti-inflammatory properties |
The unique structural configuration of this compound allows for selective inhibition of ROS1 kinase while modulating GABAergic activity. This dual functionality may not be present in other similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Studies : Efficient synthetic routes have been developed to produce this compound along with various derivatives. For instance, a study reported a scalable synthesis involving alkylation and cyclization processes that yield high purity products suitable for biological testing .
- Biological Evaluation : In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) by inducing apoptosis or cell cycle arrest. These findings underscore the potential therapeutic applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
